molecular formula C18H28ClNO2 B4410393 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride

1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride

Cat. No. B4410393
M. Wt: 325.9 g/mol
InChI Key: QFNKTUHJUIGVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride, commonly known as piperonyl butoxide (PBO), is a chemical compound that is widely used in the field of scientific research. PBO is a white crystalline powder that is insoluble in water and has a melting point of 93-96°C. It is a potent inhibitor of cytochrome P450 enzymes and is often used as a synergist in insecticides to enhance their effectiveness.

Mechanism of Action

1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride works by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. This compound also works as a synergist in insecticides by inhibiting the activity of detoxifying enzymes in insect cells, which enhances the effectiveness of the insecticide.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include increased liver weight, decreased liver function, and increased levels of certain liver enzymes. This compound has also been shown to have an effect on the immune system, with some studies showing an increase in the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride in lab experiments is its ability to inhibit cytochrome P450 enzymes, which can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. However, the use of this compound in lab experiments also has certain limitations, including its potential to interfere with other metabolic pathways and its potential to cause liver damage in high doses.

Future Directions

There are a number of potential future directions for research on 1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of new insecticides that use this compound as a synergist to enhance their effectiveness against resistant insect populations. Another area of interest is the development of new drugs that use this compound as an inhibitor of cytochrome P450 enzymes to increase their effectiveness and reduce their toxicity. Finally, there is also interest in studying the potential long-term effects of this compound exposure on human health, particularly in workers who are exposed to this compound on a regular basis.

Scientific Research Applications

1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride is widely used in scientific research as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can increase the effectiveness of certain drugs and reduce the toxicity of certain toxins. This compound is also used as a synergist in insecticides to enhance their effectiveness against resistant insect populations.

properties

IUPAC Name

1-[4-(4-piperidin-1-ylbutoxy)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-2-18(20)16-8-10-17(11-9-16)21-15-7-6-14-19-12-4-3-5-13-19;/h8-11H,2-7,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNKTUHJUIGVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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